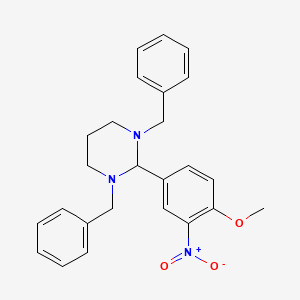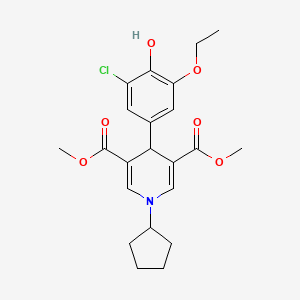![molecular formula C19H26N2O3 B4014261 5,5-dimethyl-1'-(1-piperidinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B4014261.png)
5,5-dimethyl-1'-(1-piperidinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one
Description
The compound "5,5-dimethyl-1'-(1-piperidinylmethyl)spiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one" is a part of a class of spiro compounds known for their intricate molecular frameworks and potential biological activities. The synthesis of such compounds often involves innovative methods that enable the construction of the spirocyclic core, which is pivotal to their chemical and physical properties.
Synthesis Analysis
The synthesis of spiro compounds, akin to the one , often employs methods such as the SRN1 reaction conditions for constructing the spiro nucleus from substituted benzyl chlorides and nitro intermediates as starting materials [Sánchez et al., 2004]. Another method involves the use of piperidine as a catalyst in a one-pot synthesis involving isatins, arylhydrazones of dimedone, and malononitrile to generate similar spiro compounds with antibacterial activities [Vinoth et al., 2021].
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by the presence of two or more rings that are interconnected at a single carbon atom, forming a spiro center. For instance, the racemic title compound with a structure similar to the one has been described to feature spiro links connecting piperidine and pyrrolidine rings, with the piperidine ring adopting a half-chair conformation [Farag et al., 2014].
Chemical Reactions and Properties
Spiro compounds exhibit unique reactivity due to their strained spirocyclic structures. For example, the isomerization and acid-induced transformations of similar spiro compounds indicate their reactive nature and the equilibrium between spiro forms and open ring compounds, highlighting the spiro form's stability over related aromatic systems [Konieczny et al., 2009].
Physical Properties Analysis
The physical properties of spiro compounds are deeply influenced by their molecular structures. The detailed crystallographic analysis of similar compounds reveals the conformational preferences of the spirocyclic centers and their implications on the compound's physical characteristics, such as solubility, melting point, and crystalline form [Farag et al., 2013].
Chemical Properties Analysis
The chemical properties of spiro compounds, including reactivity, stability, and functional group transformations, are pivotal in their application in medicinal chemistry and material science. The synthesis and modification of spiro[indoline-3,4'-piperidine] derivatives showcase the versatility of these compounds in generating a variety of biologically active substances with potential therapeutic applications [Ghatpande et al., 2020].
properties
IUPAC Name |
5,5-dimethyl-1'-(piperidin-1-ylmethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-18(2)12-23-19(24-13-18)15-8-4-5-9-16(15)21(17(19)22)14-20-10-6-3-7-11-20/h4-5,8-9H,3,6-7,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKDZQQMSBIDSFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2(C3=CC=CC=C3N(C2=O)CN4CCCCC4)OC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]phenyl}acetamide](/img/structure/B4014191.png)

![3-{[4-(4-fluorobenzoyl)-1-piperazinyl]methyl}-1H-indole oxalate](/img/structure/B4014205.png)
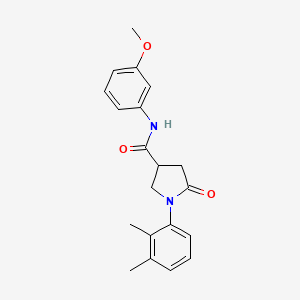
![1-[(4-tert-butylphenyl)sulfonyl]-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4014214.png)
![3-(4-hydroxycyclohexyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4014222.png)
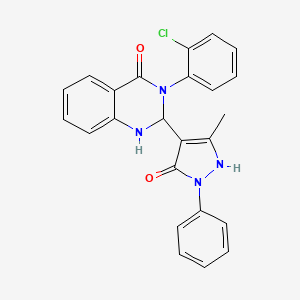
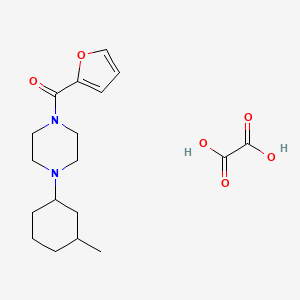
![N'-[(4-bromophenyl)sulfonyl]-N-(4,6-dimethyl-2-pyrimidinyl)-4-methyl-1-piperidinecarboximidamide](/img/structure/B4014230.png)
![2-[(2-methylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4014233.png)

![1-(1,3-benzodioxol-5-yl)-N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-methylpiperidin-4-amine](/img/structure/B4014257.png)
